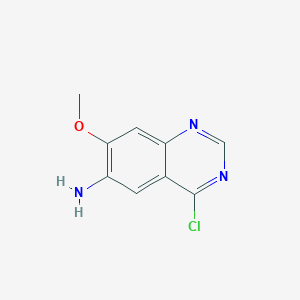
4-Chloro-7-methoxyquinazolin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7-methoxyquinazolin-6-amine is a chemical compound with the molecular formula C9H8ClN3O It belongs to the quinazoline family, which is known for its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxyquinazolin-6-amine typically involves the reaction of 2-amino-4-methoxy-5-cyanobenzoic acid with acetaldehyde under specific conditions. The reaction proceeds through a series of steps, including cyclization and chlorination, to yield the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Chloro-7-methoxyquinazolin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
科学研究应用
4-Chloro-7-methoxyquinazolin-6-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
作用机制
The mechanism of action of 4-Chloro-7-methoxyquinazolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
相似化合物的比较
Similar Compounds
4-Chloro-7-methoxyquinoline-6-carboxamide: This compound is a pharmaceutical intermediate used in the preparation of Lenvatinib, a tyrosine kinase inhibitor.
Quinazoline derivatives: These compounds have a broad range of biological activities, including antifungal, antiviral, and anticancer properties
Uniqueness
4-Chloro-7-methoxyquinazolin-6-amine is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities
生物活性
4-Chloro-7-methoxyquinazolin-6-amine is a synthetic compound within the quinazoline family, notable for its potential therapeutic applications, particularly in oncology. Its unique molecular structure, characterized by a chloro group at the 4-position and a methoxy group at the 7-position of the quinazoline ring, contributes to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C_9H_8ClN_3O
- Molecular Weight : 209.63 g/mol
The compound's structure allows it to engage with various biological targets, including enzymes involved in cell signaling and proliferation.
Research indicates that this compound exhibits antimicrobial and anticancer properties. Its mechanism involves:
- Inhibition of specific enzymes associated with cell proliferation.
- Interaction with molecular targets that modulate cellular signaling pathways.
Anticancer Activity
Numerous studies have investigated the anticancer effects of this compound, revealing promising results:
- Inhibition of EGFR and HER2 : The compound has shown significant inhibition against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical in many cancers. For instance, derivatives of quinazoline compounds demonstrated up to 99% inhibition at concentrations as low as 10 µM .
- Cytotoxicity in Cancer Cell Lines : The cytotoxic effects were evaluated using the MTT assay across various cancer cell lines. Results indicated that the compound effectively induced apoptosis and cell cycle arrest in breast cancer cells, particularly in MDA-MB-468 and MCF-7 models .
- Molecular Docking Studies : Docking analyses have revealed that the compound binds effectively to ATP-binding sites on kinases like EGFR and HER2, suggesting it could serve as a dual inhibitor .
Antimicrobial Activity
In addition to its anticancer properties, the compound has displayed antimicrobial activity against various pathogens. The structural features allow it to interact with bacterial enzymes, thus inhibiting their growth.
Study 1: Anticancer Efficacy
In a study evaluating the efficacy of quinazoline derivatives, it was found that this compound exhibited significant cytotoxicity against breast cancer cell lines. The study utilized both in vitro assays and molecular dynamics simulations to confirm binding affinities to target proteins .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted how modifications at different positions on the quinazoline ring influence biological activity. For example, compounds with additional methoxy groups showed enhanced potency against cancer targets compared to their simpler analogs.
Comparative Analysis
The following table summarizes the biological activities of several related compounds:
| Compound Name | Similarity Index | Notable Properties |
|---|---|---|
| 4-Chloro-7-methoxyquinoline-6-carboxamide | 0.94 | Pharmaceutical intermediate for tyrosine kinase inhibitors |
| Quinazoline derivatives | Varies | Broad range of biological activities including antifungal and antiviral properties |
| 4-Chloro-6-methoxyquinazoline | 0.92 | Similar structure but different functional groups |
| 2,4-Dichloro-7-methoxyquinazoline | 0.92 | Distinct reactivity due to additional chlorine substitution |
| 4-Chloro-6,7-dimethoxyquinazoline | 0.99 | Enhanced biological activity due to additional methoxy group |
属性
分子式 |
C9H8ClN3O |
|---|---|
分子量 |
209.63 g/mol |
IUPAC 名称 |
4-chloro-7-methoxyquinazolin-6-amine |
InChI |
InChI=1S/C9H8ClN3O/c1-14-8-3-7-5(2-6(8)11)9(10)13-4-12-7/h2-4H,11H2,1H3 |
InChI 键 |
KQXKLFMKBULBJY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















